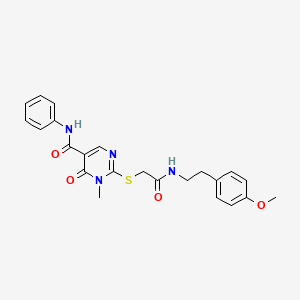

2-((2-((4-methoxyphenethyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide

Description

This compound is a pyrimidine-carboxamide derivative with a complex structure featuring a dihydropyrimidine core substituted with a phenylcarboxamide group, a methyl group at position 1, and a thioether-linked 4-methoxyphenethylamino moiety. The methoxy group on the phenethyl chain may enhance lipophilicity and membrane permeability compared to non-substituted analogs, while the thioether linkage could influence redox stability .

Properties

IUPAC Name |

2-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O4S/c1-27-22(30)19(21(29)26-17-6-4-3-5-7-17)14-25-23(27)32-15-20(28)24-13-12-16-8-10-18(31-2)11-9-16/h3-11,14H,12-13,15H2,1-2H3,(H,24,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMGHXWDISEFPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CN=C1SCC(=O)NCCC2=CC=C(C=C2)OC)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((2-((4-methoxyphenethyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) based on recent studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a dihydropyrimidine core, which is known for its biological activity. The presence of the methoxyphenethyl group and thioether linkage suggests potential interactions with biological targets.

Research indicates that this compound may act through multiple pathways:

- Inhibition of Histone Deacetylases (HDACs) : The compound has been studied for its ability to inhibit HDAC6, an enzyme involved in the regulation of gene expression and implicated in various cancers. Inhibition of HDAC6 can lead to increased acetylation of histones and non-histone proteins, affecting cell cycle progression and apoptosis .

- Antiproliferative Effects : In vitro studies have demonstrated that the compound exhibits antiproliferative activity against several cancer cell lines, suggesting that it may induce cell cycle arrest or apoptosis in these cells .

- Binding Affinity : The binding affinity of the compound to its target proteins has been quantitatively assessed. For instance, certain analogues showed a Kdisp value as low as 0.095 μM, indicating strong binding capabilities .

Structure-Activity Relationship (SAR)

The biological activity of this compound is highly dependent on its structural features. A series of analogues were synthesized to elucidate the relationship between structure and activity:

| Analogue | Modification | Kdisp (μM) | Activity |

|---|---|---|---|

| 16 | Unsubstituted | 0.18 | Baseline |

| 25 | Chloro at 8-position | 0.095 | Improved |

| 26 | Iodo at 6-position | N/A | Maintained |

These modifications highlight how specific substitutions can enhance or diminish biological activity, providing insights for further drug development .

Case Studies

Recent studies have provided compelling evidence regarding the efficacy of this compound:

- Cancer Cell Lines : In a study assessing the effects on various cancer cell lines, the compound demonstrated significant growth inhibition in breast and prostate cancer models. The mechanism was primarily attributed to HDAC inhibition leading to altered gene expression profiles conducive to apoptosis .

- In Vivo Studies : Preliminary in vivo studies indicate that the compound can effectively reduce tumor size in mouse models without significant toxicity, suggesting a favorable therapeutic index .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Anticancer Activity

Research indicates that the compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, with mechanisms involving:

- Upregulation of p53 : A crucial tumor suppressor gene.

- Downregulation of Bcl-2 : An anti-apoptotic protein, enhancing the apoptotic pathway.

Case Study 1: HepG2 Cell Line

In a study involving HepG2 liver cancer cells, the compound showed significant cytotoxicity with an IC50 value of approximately 15 µM, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated effectiveness against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC of 12.5 µg/mL against Staphylococcus aureus, suggesting broad-spectrum antibacterial activity.

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of thiazolo-pyrimidine derivatives, this compound outperformed several others in inhibiting bacterial growth, highlighting its potential as a lead compound for antibiotic development .

Anti-inflammatory Effects

Preliminary studies suggest that the compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and modulating immune responses. This could be beneficial in treating conditions characterized by chronic inflammation.

Comparative Analysis with Related Compounds

A comparative analysis with structurally related compounds reveals varying degrees of biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Thiazole and pyrimidine rings | Antimicrobial |

| Compound B | Similar ring structure | Anti-inflammatory |

| Compound C | Cyclopentapyridazine moiety | Anticancer |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Pyrimidine-Carboxamide Analogs

The compound shares structural homology with 2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide (). Key differences include:

- Substituent at position 2: The target compound has a thioether-linked 4-methoxyphenethyl group, whereas the analog in features a 1-amino-1-methylethyl group.

- Bioactivity implications : The fluorobenzyl group in ’s compound may enhance binding to aromatic residue-rich enzyme pockets (e.g., kinases), while the methoxyphenethyl group in the target compound could favor interactions with G-protein-coupled receptors due to its bulkier, more flexible side chain .

Thioether vs. Ether Linkages

Compounds with thioether linkages (as in the target molecule) exhibit greater metabolic stability compared to ether-linked analogs, as sulfur’s lower electronegativity reduces susceptibility to oxidative cleavage. However, this may also reduce water solubility, a trade-off critical for pharmacokinetics .

Substituent Effects on Bioactivity

- 4-Methoxyphenethyl vs. 4-Fluorobenzyl ( vs. The fluorine atom (-F) in ’s compound is electron-withdrawing, enhancing electrostatic interactions but possibly reducing cell permeability due to increased polarity .

Stereochemical and Conformational Variants

lists stereoisomers of pyrimidine-based carboxamides with varied substituents (e.g., dimethylphenoxyacetamido groups). These highlight the importance of stereochemistry in bioactivity:

- The target compound’s lack of chiral centers (based on its IUPAC name) simplifies synthesis but may limit selectivity compared to enantiomerically pure analogs in .

Data Tables

Table 1: Structural and Functional Comparison

*Estimated using fragment-based methods due to lack of experimental data .

Table 2: Bioactivity Trends in Analogous Compounds

Q & A

Q. How can researchers optimize the synthetic route for this compound while minimizing side reactions?

Methodological Answer: To optimize synthesis, employ statistical Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify critical factors influencing yield and purity. Use response surface methodology (RSM) to model interactions between variables and predict optimal conditions . Additionally, integrate computational reaction path analysis (e.g., density functional theory, DFT) to identify intermediates and transition states that favor the desired product over side reactions .

Q. What analytical techniques are most effective for characterizing the compound’s purity and structural integrity?

Methodological Answer: Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation and multidimensional NMR (e.g., H, C, HSQC, HMBC) to verify connectivity of the thioether, carboxamide, and dihydropyrimidine moieties. For purity assessment, use reverse-phase HPLC with photodiode array (PDA) detection, referencing pharmacopeial guidelines for validation (e.g., USP/PhEur protocols for column selection and mobile phase optimization) .

Q. How can stability studies be designed to evaluate the compound under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability testing using a factorial design to assess degradation kinetics across pH (1–10) and temperature (25–60°C). Monitor degradation products via LC-MS and apply kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life under standard conditions. Validate methods against pharmacopeial standards for forced degradation studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer: Perform multivariate analysis (e.g., PCA or PLS regression) to identify assay-specific variables (e.g., cell membrane permeability, protein binding) that skew results. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) and apply Bayesian statistical models to quantify uncertainty in cross-system comparisons .

Q. What computational strategies are recommended to model the compound’s interaction with target enzymes?

Methodological Answer: Use molecular dynamics (MD) simulations with explicit solvent models to study conformational flexibility of the dihydropyrimidine core during binding. Pair with free-energy perturbation (FEP) calculations to predict binding affinity changes upon structural modifications. Validate against crystallographic data if available .

Q. How can structure-activity relationships (SAR) be systematically explored for the 4-methoxyphenethyl moiety?

Methodological Answer: Design a fragment-based SAR library using parallel synthesis to replace the 4-methoxyphenethyl group with bioisosteres (e.g., 4-ethoxy, 4-fluorophenethyl). Evaluate effects on target binding via surface plasmon resonance (SPR) and correlate with steric/electronic parameters (Hammett constants, log) using QSAR modeling .

Q. What experimental approaches can elucidate the mechanism of thioether bond cleavage under oxidative conditions?

Methodological Answer: Employ isotopic labeling (S or O) to track bond cleavage pathways during oxidation. Couple with LC-high-resolution tandem MS to identify transient intermediates. Validate hypotheses using time-resolved electrochemical analysis (e.g., cyclic voltammetry) to measure redox potentials of the thioether group .

Q. How can researchers predict and mitigate off-target toxicity in preclinical models?

Methodological Answer: Utilize toxicogenomics databases (e.g., Comparative Toxicogenomics Database) to identify potential off-targets. Validate via CRISPR-Cas9 knockout screens in human cell lines and cross-reference with physiologically based pharmacokinetic (PBPK) models to assess tissue-specific exposure risks .

Data Contradiction and Validation

Q. How should conflicting solubility data in polar vs. nonpolar solvents be addressed?

Methodological Answer: Apply Hansen solubility parameters (HSPs) to quantify cohesive energy differences between the compound and solvents. Validate experimentally via dynamic light scattering (DLS) to detect aggregation thresholds and small-angle X-ray scattering (SAXS) for nanostructural analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.